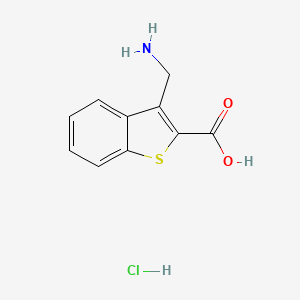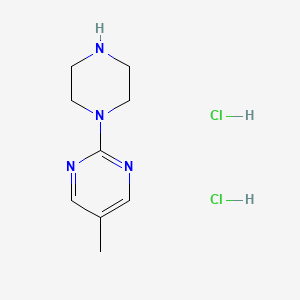
Cyclopropyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a pyrrolidine ring and a cyclopropyl group. Pyrrolidine is a five-membered ring with one nitrogen atom and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The cyclopropyl group is a three-membered ring derived from cyclopropane .
Molecular Structure Analysis
The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . The cyclopropyl group is highly strained due to its unfavored bond angles (60°) .Aplicaciones Científicas De Investigación
Sure! Here’s a comprehensive analysis of the scientific research applications of Cyclopropyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone:
Pharmaceutical Development
Cyclopropyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a promising scaffold in drug discovery due to its unique structural features. The cyclopropyl group can enhance the metabolic stability of drug candidates, while the pyrrolidine ring contributes to the molecule’s three-dimensionality, potentially improving target binding affinity and selectivity . This compound is being explored for its potential in developing treatments for various diseases, including cancer and neurological disorders.
Antimicrobial Agents
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The phenylsulfonyl group is known for its ability to disrupt microbial cell walls, making it a valuable component in the design of new antibiotics . Studies are ongoing to optimize these derivatives for enhanced efficacy against resistant bacterial strains.
Enzyme Inhibition
Cyclopropyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone has shown potential as an enzyme inhibitor. Its structure allows it to fit into the active sites of various enzymes, inhibiting their activity. This property is particularly useful in the development of inhibitors for enzymes involved in disease pathways, such as proteases in viral infections.
Neuroscience Research
The compound is also of interest in neuroscience research. Its ability to cross the blood-brain barrier and interact with neural receptors makes it a valuable tool for studying brain function and developing treatments for neurological disorders. Researchers are exploring its potential in modulating neurotransmitter activity and protecting neural cells from damage.
Pyrrolidine in Drug Discovery Biological Potential of Indole Derivatives Benchchem Product Information : Chemical Biology Probes : Material Science Applications : Catalysis in Organic Synthesis : Agricultural Chemistry : Neuroscience Research
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c17-15(12-8-9-12)16-10-4-5-13(16)11-20(18,19)14-6-2-1-3-7-14/h1-3,6-7,12-13H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFONTQLGWPLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC2)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-((4-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2815948.png)



![2,3-dimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2815955.png)
![N-(1-cyano-1-methylethyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2815956.png)
![N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-4-pyrrol-1-ylbenzamide](/img/structure/B2815957.png)
![1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2815958.png)
![5-(furan-2-yl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2815959.png)
![(2E)-3-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2815962.png)
![5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one](/img/structure/B2815965.png)